molecular formula C17H15N3O2S2 B11512604 3-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole

3-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole

Cat. No.: B11512604
M. Wt: 357.5 g/mol
InChI Key: UQRFZYHPAHXBKB-UHFFFAOYSA-N
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Description

3-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole is a complex organic compound that belongs to the class of triazolobenzothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused to a benzothiazole ring, with a methoxyphenoxyethylsulfanyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of an appropriate hydrazine derivative with a nitrile compound.

    Attachment of the Methoxyphenoxyethylsulfanyl Group: The final step involves the nucleophilic substitution reaction where the methoxyphenoxyethylsulfanyl group is attached to the triazolobenzothiazole core.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

3-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Signal Transduction Pathways: Influencing various signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Interhalogens: Compounds containing two or more different halogen atoms, which can undergo similar types of chemical reactions.

Uniqueness

3-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole is unique due to its specific structure, which combines a triazole ring, a benzothiazole ring, and a methoxyphenoxyethylsulfanyl group

Properties

Molecular Formula

C17H15N3O2S2

Molecular Weight

357.5 g/mol

IUPAC Name

1-[2-(2-methoxyphenoxy)ethylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole

InChI

InChI=1S/C17H15N3O2S2/c1-21-13-7-3-4-8-14(13)22-10-11-23-16-18-19-17-20(16)12-6-2-5-9-15(12)24-17/h2-9H,10-11H2,1H3

InChI Key

UQRFZYHPAHXBKB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCSC2=NN=C3N2C4=CC=CC=C4S3

Origin of Product

United States

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